molecular formula C6H13NO4S B8284586 4-Acetoxybutanesulfonamide

4-Acetoxybutanesulfonamide

Cat. No.: B8284586
M. Wt: 195.24 g/mol
InChI Key: JCYYIBMYHYEVNG-UHFFFAOYSA-N
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Description

4-Acetoxybutanesulfonamide is a sulfonamide derivative characterized by an acetoxy group (-OAc) at the fourth position of a butane chain linked to a sulfonamide moiety. The acetoxy group may enhance lipophilicity, influencing pharmacokinetic properties like absorption and membrane permeability.

Properties

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

4-sulfamoylbutyl acetate

InChI

InChI=1S/C6H13NO4S/c1-6(8)11-4-2-3-5-12(7,9)10/h2-5H2,1H3,(H2,7,9,10)

InChI Key

JCYYIBMYHYEVNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCS(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related sulfonamides and acetoxy-substituted derivatives from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Features Applications Notable Properties References
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide Combines acetylphenyl and methylbenzenesulfonamide groups; molecular weight 289.35 g/mol Intermediate in organic synthesis High thermal stability; soluble in polar aprotic solvents
4-Acetamidobenzenesulfonamide Acetamide-substituted sulfonamide; CAS 121-61-9 Antibacterial precursor Moderate solubility in water; stable under acidic conditions
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate Ester with methoxyphenyl and amino groups; synthesized via acyl chloride route Pharmaceutical intermediates Characterized by IR, NMR, HRMS; 80% yield
4-Amino-N-butyl-N-methylbenzenesulfonamide Butyl-methylamino substituent; CAS 217798-66-8 Potential agrochemical agent Requires safety handling (GHS guidelines)
5-(4-Aminobenzenesulfonamido)-3,4-dimethylisoxazole Heterocyclic sulfonamide with isoxazole ring Antimicrobial research Enhanced bioactivity due to isoxazole moiety

Key Observations :

Functional Group Impact :

  • Acetoxy vs. Acetamide : Acetoxy groups (e.g., in hypothetical 4-acetoxybutanesulfonamide) may confer higher hydrolytic lability compared to acetamide derivatives like 4-acetamidobenzenesulfonamide, which are more stable under physiological conditions .
  • Sulfonamide Core : All compounds share the sulfonamide (-SO₂NH₂) group, which enables hydrogen bonding and interactions with biological targets (e.g., carbonic anhydrase enzymes) .

Synthetic Routes: Acyl chloride intermediates (e.g., in ) are common for esterification and sulfonamide formation.

Bioactivity and Safety: Sulfonamides with heterocyclic substitutions (e.g., isoxazole, thiadiazole) show enhanced antimicrobial activity compared to aliphatic derivatives like N-butyl-N-methylbenzenesulfonamide .

Preparation Methods

Sulfonation of 4-Hydroxybutane Derivatives

A plausible route involves sulfonating 4-hydroxybutane to form 4-hydroxybutanesulfonic acid, which is subsequently converted to the sulfonamide and acetylated.

Step 1: Sulfonation
4-Hydroxybutane reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions:

4-Hydroxybutane+ClSO3H4-Hydroxybutanesulfonyl chloride+HCl\text{4-Hydroxybutane} + \text{ClSO}_3\text{H} \rightarrow \text{4-Hydroxybutanesulfonyl chloride} + \text{HCl}

Conditions :

  • Temperature: 0–5°C (exothermic reaction control).

  • Solvent: Dichloromethane or chloroform.

  • Yield: ~70–80% (extrapolated from analogous sulfonations).

Step 2: Amination
The sulfonyl chloride intermediate reacts with aqueous ammonia:

4-Hydroxybutanesulfonyl chloride+NH34-Hydroxybutanesulfonamide+HCl\text{4-Hydroxybutanesulfonyl chloride} + \text{NH}_3 \rightarrow \text{4-Hydroxybutanesulfonamide} + \text{HCl}

Conditions :

  • Temperature: Room temperature.

  • Solvent: Water/THF mixture.

  • Yield: ~85%.

Step 3: Acetylation
The hydroxyl group is acetylated using acetic anhydride:

4-Hydroxybutanesulfonamide+(CH3CO)2OThis compound+CH3COOH\text{4-Hydroxybutanesulfonamide} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{this compound} + \text{CH}_3\text{COOH}

Conditions :

  • Catalyst: Pyridine or sodium acetate.

  • Solvent: Acetic acid.

  • Yield: ~90%.

Direct Sulfonation of Acetylated Precursors

An alternative pathway acetylates butane-1,4-diol first, followed by sulfonation and amination:

Step 1: Acetylation of Butane-1,4-diol

Butane-1,4-diol+2(CH3CO)2O1,4-Diacetoxybutane+2CH3COOH\text{Butane-1,4-diol} + 2(\text{CH}3\text{CO})2\text{O} \rightarrow \text{1,4-Diacetoxybutane} + 2\text{CH}_3\text{COOH}

Conditions :

  • Catalyst: Concentrated H₂SO₄.

  • Yield: ~95%.

Step 2: Selective Sulfonation
Monosulfonation at the terminal position requires careful stoichiometry:

1,4-Diacetoxybutane+ClSO3H4-Acetoxybutanesulfonyl chloride+CH3COOH\text{1,4-Diacetoxybutane} + \text{ClSO}3\text{H} \rightarrow \text{4-Acetoxybutanesulfonyl chloride} + \text{CH}3\text{COOH}

Challenges :

  • Avoiding disulfonation requires excess diol or controlled ClSO₃H addition.

  • Yield: ~60% (estimated).

Step 3: Amination

4-Acetoxybutanesulfonyl chloride+NH3This compound+HCl\text{4-Acetoxybutanesulfonyl chloride} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl}

Conditions :

  • Solvent: Ice-cold aqueous NH₃.

  • Yield: ~75%.

Acetylation-First Approaches

Acetylation of 4-Hydroxybutanesulfonamide

This method prioritizes sulfonamide formation before acetylation, leveraging stable intermediates.

Step 1: Synthesis of 4-Hydroxybutanesulfonamide
As detailed in Section 2.1.

Step 2: Acetylation
Optimized conditions from patent CN106336366A:

  • Acylating agent : Acetic anhydride (1:1.25 molar ratio to substrate).

  • Solvent : Chloroform.

  • Reaction Time : 4 hours under reflux.

  • Yield : 81–90%.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Sulfonation-first (Sec 2.1)High-purity intermediates; scalableMultiple steps; costlier reagents~70%
Direct sulfonation (Sec 2.2)Fewer stepsLow selectivity; byproduct formation~60%
Acetylation-first (Sec 3.1)High acetylation efficiencyRequires stable hydroxyl intermediate~85%

Industrial Considerations and Optimization

Catalyst Selection

  • Non-nucleophilic bases (e.g., NaHCO₃) improve oxidation yields in DMSO-mediated reactions.

  • Dibasic metal phosphates enhance chloride oxidation efficiency.

Solvent Recycling

  • Chloroform and dichloromethane are recoverable via distillation, reducing costs.

Byproduct Management

  • Acetic acid recovery : Distillation and reuse cut raw material expenses.

  • HCl neutralization : Alkaline scrubbing minimizes waste .

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the synthesis of 4-Acetoxybutanesulfonamide to ensure high yield and purity?

  • Methodological Answer : Key parameters include maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, precise temperature control (±2°C) during acetylation steps, and stoichiometric ratios of reactants. For example, using a 1.2:1 molar ratio of acetic anhydride to sulfonamide precursor minimizes unreacted starting materials. Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) at 4°C enhances purity .

Q. Which analytical techniques provide definitive structural confirmation of this compound, and how should they be interpreted?

  • Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆) to verify acetoxy group integration (δ 2.1 ppm for methyl protons) and sulfonamide NH signals (δ 7.3–7.5 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) should match the theoretical molecular ion [M+H]⁺ at m/z 238.0824 (C₆H₁₃NO₄S). Discrepancies >3 ppm require re-evaluation of synthetic steps or isotopic impurities .

Q. What protocols reliably assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Prepare phosphate-buffered saline (PBS) solutions at pH 7.4 and 5.0 (simulating blood and lysosomal environments). Incubate samples at 37°C with agitation (150 rpm), collecting aliquots at t = 0, 24, 48, and 72 hours. Quantify intact compound and degradation products via reverse-phase HPLC (C18 column, 220 nm detection). Calculate half-life using first-order kinetics; deviations >10% between replicates necessitate pH meter recalibration .

Advanced Research Questions

Q. How can researchers systematically address contradictions in reported enzyme inhibition profiles of this compound derivatives across studies?

  • Methodological Answer : Implement a three-tiered approach:

Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 25°C) using purified enzyme isoforms.

Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics independent of assay interference.

Conduct molecular dynamics simulations (AMBER force field) to identify conformational binding variations. Cross-validate findings with orthogonal techniques like surface plasmon resonance .

Q. What experimental design considerations minimize side reactions during the functionalization of this compound's sulfonamide group?

  • Methodological Answer : Use aprotic solvents (e.g., DMF or THF) to suppress hydrolysis during nucleophilic substitutions. For electrophilic reactions, pre-activate the sulfonamide nitrogen via deprotonation with 2.0 equivalents of NaH at −10°C before adding electrophiles. Monitor reaction progress in real-time using inline FTIR to detect intermediates and optimize quenching times .

Q. How can computational chemistry approaches enhance understanding of this compound's reactivity in complex biological systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map potential reaction pathways for the acetoxy group. Combine with molecular docking (AutoDock Vina) against target proteins to predict binding pose stability. Validate in silico findings through mutagenesis studies (e.g., alanine scanning of predicted binding pocket residues) and correlate with IC₅₀ shifts in enzyme assays .

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